3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid is a chemical compound with the molecular formula C12H13FO3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-fluoro-tetrahydro-2H-pyran-4-yl group
Vorbereitungsmethoden
The synthesis of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-fluoro-tetrahydro-2H-pyran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom in the tetrahydro-2H-pyran ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the tetrahydro-2H-pyran ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid can be compared with other similar compounds, such as:
4-Aminotetrahydropyran: Similar in structure but with an amino group instead of a fluorine atom.
Tetrahydro-2H-pyran-4-amine: Another related compound with different functional groups.
3-(4-fluorooxan-4-yl)benzoic acid: A close analog with slight variations in the substituents.
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural configuration, which contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C12H13FO3 |
---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
3-(4-fluorooxan-4-yl)benzoic acid |
InChI |
InChI=1S/C12H13FO3/c13-12(4-6-16-7-5-12)10-3-1-2-9(8-10)11(14)15/h1-3,8H,4-7H2,(H,14,15) |
InChI-Schlüssel |
PQDHEBQRUITWIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=CC=CC(=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.